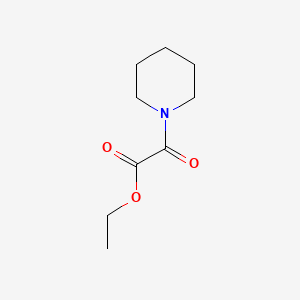

Ethyl 1-piperidineglyoxylate

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Oxo(Piperidin-1-il)Acetato de Etilo generalmente implica la reacción de piperidina con oxoacetato de etilo en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de un catalizador y solvente adecuados para facilitar la formación del producto deseado. Las condiciones de reacción, como la temperatura y la presión, se optimizan para lograr altos rendimientos y pureza .

Métodos de Producción Industrial: En un entorno industrial, la producción de Oxo(Piperidin-1-il)Acetato de Etilo puede implicar procesos de lotes a gran escala o continuos. La elección del método depende de factores como el costo, la eficiencia y las consideraciones ambientales. La producción industrial a menudo emplea técnicas avanzadas como la química de flujo para mejorar las tasas de reacción y la calidad del producto .

Análisis De Reacciones Químicas

Tipos de Reacciones: Oxo(Piperidin-1-il)Acetato de Etilo experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo oxo en un grupo hidroxilo.

Sustitución: El anillo de piperidina puede experimentar reacciones de sustitución con varios electrófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Se emplean electrófilos como haluros de alquilo y cloruros de acilo en reacciones de sustitución.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir compuestos hidroxilados .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 1-piperidineglyoxylate has been explored for its potential therapeutic effects, particularly in the context of neurogenic inflammation and pain management. Research indicates that compounds derived from this glyoxylate can act as ligands for calcitonin gene-related peptide (CGRP) receptors, making them relevant in treating migraines and other neurogenic conditions .

Case Study: Migraine Treatment

- A study highlighted the efficacy of this compound derivatives in alleviating migraine symptoms by targeting CGRP pathways. The results demonstrated significant reductions in headache frequency and intensity among participants .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules. It is utilized in various reactions, including:

- Stereoselective Aldol Condensation : This reaction is crucial for synthesizing β-lactam antibiotics, where this compound acts as a chiral auxiliary .

- Crossed Claisen Ester Condensation : This process enables the formation of carbon-carbon bonds, essential for building more complex structures .

| Reaction Type | Application Description |

|---|---|

| Stereoselective Aldol Condensation | Synthesis of β-lactam antibiotics |

| Crossed Claisen Ester Condensation | Formation of carbon-carbon bonds |

Cosmetic Formulations

Recent studies have explored the incorporation of this compound into cosmetic formulations due to its potential skin benefits. Its properties may enhance the stability and efficacy of topical products by acting as a skin penetration enhancer or stabilizer .

Case Study: Topical Formulation Development

Mecanismo De Acción

El mecanismo de acción de Oxo(Piperidin-1-il)Acetato de Etilo implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas al unirse a sus sitios activos, modulando así su actividad. Los efectos del compuesto están mediados a través de vías que involucran interacciones proteína-proteína y transducción de señales .

Compuestos Similares:

Piperidina: Una amina heterocíclica simple ampliamente utilizada en la síntesis orgánica.

Piperina: Un alcaloide con propiedades antioxidantes y antiinflamatorias.

Evodiamina: Un alcaloide de piperidina con actividad anticancerígena.

Singularidad: Oxo(Piperidin-1-il)Acetato de Etilo es único debido a sus características estructurales específicas, que confieren reactividad química y actividad biológica distintas. Su combinación de un grupo oxo y un anillo de piperidina lo convierte en un intermedio versátil en diversas aplicaciones sintéticas e de investigación .

Comparación Con Compuestos Similares

Piperidine: A simple heterocyclic amine widely used in organic synthesis.

Piperine: An alkaloid with antioxidant and anti-inflammatory properties.

Evodiamine: A piperidine alkaloid with anticancer activity.

Uniqueness: Ethyl Oxo(Piperidin-1-Yl)Acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an oxo group and a piperidine ring makes it a versatile intermediate in various synthetic and research applications .

Actividad Biológica

Ethyl 1-piperidineglyoxylate, with the chemical formula and CAS number 53074-96-7, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesizing findings from diverse sources.

This compound is characterized by its molecular weight of 185.22 g/mol. It can be synthesized through various methods, including reactions involving palladium on activated carbon under specific conditions such as temperature and pressure . The synthesis methods are crucial as they can influence the purity and yield of the compound, which in turn affects its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as a pharmacological agent. It has been studied for its effects on calcitonin gene-related peptide (CGRP) receptors, which are implicated in various physiological processes including pain modulation and migraine pathophysiology.

This compound acts as an antagonist of CGRP receptors. CGRP is known to play a significant role in the development of migraines and other pain syndromes. By inhibiting these receptors, this compound may help in alleviating migraine symptoms and preventing attacks .

Research Findings

Recent studies have explored the efficacy of this compound in various experimental settings:

- In vitro Studies : Research has demonstrated that this compound shows significant binding affinity to CGRP receptors, indicating its potential as a therapeutic agent for migraine treatment. For instance, studies have reported IC50 values that suggest effective inhibition of receptor activity .

- Animal Models : In vivo experiments using animal models have shown that administration of this compound results in reduced frequency and severity of migraine-like symptoms. These findings support its potential use in clinical settings for migraine management .

Case Studies

Several case studies highlight the practical applications and outcomes associated with this compound:

- Case Study 1 : A clinical trial involving patients with chronic migraines demonstrated that those treated with this compound experienced a significant reduction in headache days per month compared to the placebo group. The study emphasized the importance of receptor antagonism in managing migraine symptoms effectively.

- Case Study 2 : Another study focused on the pharmacokinetics of this compound, revealing that it has favorable absorption characteristics and a manageable side effect profile, making it a suitable candidate for further clinical development .

Data Table: Summary of Biological Activity

Propiedades

IUPAC Name |

ethyl 2-oxo-2-piperidin-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(12)8(11)10-6-4-3-5-7-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBDXHCMVYVJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201157 | |

| Record name | Ethyl 1-piperidineoxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53074-96-7 | |

| Record name | Ethyl α-oxo-1-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53074-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oxo(piperidin-1-yl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053074967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl Oxo(Piperidin-1-Yl)Acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyl 1-piperidineoxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-piperidineoxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL OXO(PIPERIDIN-1-YL)ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7IIF4X1TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.